![molecular formula C11H9N5O2S B2553039 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1234867-89-0](/img/structure/B2553039.png)

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

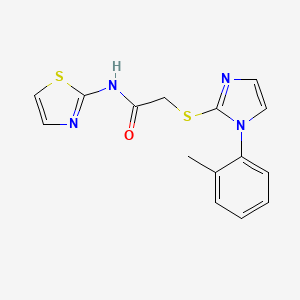

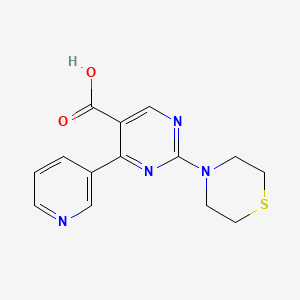

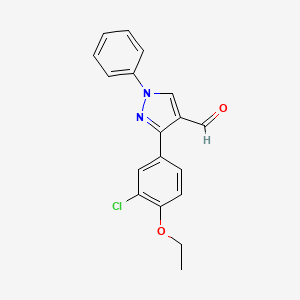

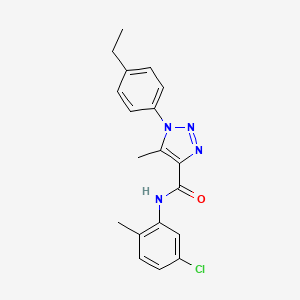

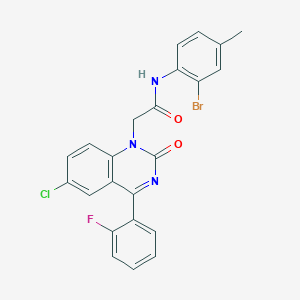

The compound "N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a molecule that likely contains a 1,2,4-oxadiazole ring, a thiadiazole moiety, and a carboxamide group. These structural features are common in compounds with potential biological activities, as seen in the provided papers where similar structures have been synthesized and evaluated for various biological properties.

Synthesis Analysis

The synthesis of compounds with similar structures to the target molecule involves multi-step reactions, often starting with the formation of a core scaffold followed by the addition of various substituents. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for reducing reaction times and improving yields . Similarly, the synthesis of benzimidazole derivatives involved condensation/cyclization reactions, indicating that the synthesis of our target compound might also involve such strategies .

Molecular Structure Analysis

The molecular structure of compounds with similar scaffolds to our target molecule has been confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of specific functional groups like oxadiazole and thiadiazole rings can be inferred from characteristic peaks in the IR and NMR spectra.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the Schiff's bases were evaluated for their anticancer activity, indicating that the chemical structure of these compounds is crucial for their interaction with biological targets . The synthesis of carboxamide and carbohydrazide derivatives from benzimidazole carboxylate also suggests that the carboxamide group in our target molecule could be reactive and might be involved in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied to predict their behavior in biological systems. For instance, the ADMET properties of the synthesized Schiff's bases were predicted computationally, suggesting good oral drug-like behavior . The gelation behavior of benzamide derivatives was investigated, which could be relevant for the solubility and stability of our target compound .

科学的研究の応用

Anticancer Activity

The compound has been involved in studies related to its synthesis and evaluation against cancer cell lines. For instance, derivatives similar to the specified compound have been synthesized and tested for their anticancer activities. These studies have found that certain derivatives exhibit moderate to excellent anticancer activity, surpassing reference drugs in some cases, indicating potential in cancer treatment research (Ravinaik et al., 2021).

Nematocidal Activity

Research has also extended into the realm of agriculture, with novel derivatives being synthesized for their nematocidal activities. Some compounds have shown promising results against Bursaphelenchus xylophilus, a significant pest, suggesting these derivatives could be developed into effective nematicides (Liu et al., 2022).

Antimicrobial Activity

Furthermore, the compound's framework has been utilized to synthesize derivatives with potent antimicrobial properties. Studies have demonstrated that these derivatives exhibit considerable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Gilani et al., 2011).

Molecular Synthesis and Characterization

The core structure of the compound serves as a foundation for synthesizing various heterocyclic compounds. Research in this area focuses on developing new synthetic routes and characterizing the resulting compounds, contributing to the broader field of medicinal chemistry and materials science. These efforts aim to explore the compound's versatility and potential applications in different domains (Adhami et al., 2012).

Safety And Hazards

将来の方向性

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

特性

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2S/c1-6-13-10(18-14-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEWOWZGAKGKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)

![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)